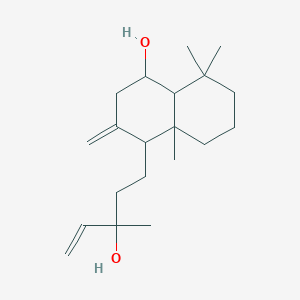

Larixol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3 |

InChI Key |

CLGDBTZPPRVUII-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Synonyms |

larixol |

Origin of Product |

United States |

Foundational & Exploratory

Larixol: A Technical Guide to its Dual Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has emerged as a molecule of significant interest due to its distinct and potent biological activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, focusing on its roles as an inhibitor of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation and as a blocker of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a natural diterpenoid compound primarily isolated from the resin of larch trees.[1][2] Its unique chemical structure has prompted investigations into its pharmacological properties, revealing at least two distinct mechanisms of action that position it as a valuable tool for studying cellular signaling and as a potential therapeutic agent. One line of research has identified this compound as an inhibitor of G-protein coupled receptor (GPCR) signaling in neutrophils, specifically targeting the fMLP receptor pathway.[3] Another key finding is the inhibitory effect of this compound and its derivatives on the TRPC6 ion channel, a mediator of calcium influx with implications in various pathological conditions.[4] This guide will dissect these two mechanisms, presenting the supporting experimental evidence and methodologies.

Mechanism of Action I: Inhibition of fMLP-Induced Neutrophil Activation

This compound has been shown to be a potent inhibitor of fMLP-induced responses in human neutrophils, including superoxide anion production, cathepsin G release, and chemotaxis.[5][6] The primary mechanism for this activity is not through direct antagonism of the fMLP receptor, but by interfering with downstream signaling events.[3]

Targeting the G-protein βγ Subunit

The fMLP receptor is a G-protein coupled receptor that signals through the heterotrimeric G-protein, Gi.[3] Upon receptor activation, the Gαi subunit and the Gβγ subunit complex dissociate. This compound is proposed to exert its inhibitory effects by disrupting the interaction of the Gβγ subunit with its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[3][6] This interference prevents the propagation of the signal that leads to neutrophil activation.

Downstream Signaling Cascade

By preventing the Gβγ-mediated activation of Src kinase and PLCβ, this compound effectively attenuates a cascade of subsequent signaling events.[5][6] This includes the inhibition of:

-

Phosphorylation of Src kinase, ERK1/2, p38, and AKT.[5]

-

Intracellular calcium mobilization.[6]

-

Protein Kinase C (PKC) phosphorylation.[6]

-

Translocation of the NADPH oxidase cytosolic component p47phox to the plasma membrane.[6]

The culmination of this signaling blockade is the suppression of key neutrophil functions like the respiratory burst and chemotaxis.

Contradictory Findings

It is important to note that a 2023 study reported that this compound obtained from two different commercial sources did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1) or other Gαi and Gαq coupled receptors.[7] This suggests that the observed anti-inflammatory effects in the initial studies might be attributable to other compounds in the plant extract from which this compound was originally isolated, or that the synthetic and natural sources of this compound may have different activities. This discrepancy highlights the need for further research to clarify the precise molecular interactions of this compound with the G-protein signaling complex.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Duolink® Proximity Ligation Assay [merckmillipore.com]

- 3. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Optimize Duolink® PLA for Flow Cytometry Detection [sigmaaldrich.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. vepimg.b8cdn.com [vepimg.b8cdn.com]

- 7. researchgate.net [researchgate.net]

Larixol as an fMLP Inhibitor in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Larixol as a potential inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation. It synthesizes the current, albeit conflicting, scientific literature to offer a comprehensive overview for researchers, scientists, and drug development professionals. This document details the proposed mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the complex signaling pathways involved. The contradictory findings in recent literature are highlighted to provide a balanced perspective and guide future research in this area.

Introduction: fMLP-Mediated Neutrophil Activation

Neutrophils are essential components of the innate immune system, acting as the first line of defense against invading pathogens. Their activation is a tightly regulated process initiated by chemoattractants such as the bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLP). fMLP binds to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the neutrophil surface. This binding event triggers a cascade of intracellular signaling events, leading to a range of physiological responses critical for host defense, including chemotaxis, degranulation (release of antimicrobial proteins), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. While essential for immunity, dysregulated neutrophil activation can contribute to the pathogenesis of various inflammatory diseases. Consequently, identifying inhibitors of the fMLP signaling pathway is a key area of interest for the development of novel anti-inflammatory therapeutics.

This compound, a diterpene extracted from the root of Euphorbia formosana, has been investigated as one such potential inhibitor. However, recent studies have presented conflicting evidence regarding its efficacy, creating a complex landscape for researchers in this field.

This compound's Effect on fMLP-Induced Neutrophil Functions: Conflicting Evidence

Evidence for this compound as an fMLP Inhibitor

A study by Liao and colleagues (2022) proposed that this compound acts as a potent inhibitor of fMLP-induced neutrophil functions. Their research suggests that this compound's mechanism of action involves the direct targeting of the βγ subunit of the Gi-protein associated with the fMLP receptor.[1][2][3] This interference is purported to disrupt the downstream signaling cascade.

The study reported that this compound inhibited several key fMLP-induced neutrophil responses in a concentration-dependent manner, including:

Importantly, this compound did not inhibit neutrophil activation induced by phorbol myristate acetate (PMA), suggesting that its inhibitory action is specific to the fMLP receptor signaling pathway and not a general effect on cellular machinery.[1][2][3]

Contradictory Evidence: this compound Lacks Inhibitory Effect

In contrast to the findings of Liao et al., a more recent study by Björkman and colleagues (2023) reported that this compound, obtained from two independent commercial sources, did not exhibit inhibitory effects on fMLP-mediated neutrophil responses.[4][5] This study found that this compound failed to inhibit neutrophil activation through both the formyl peptide receptor 1 (FPR1) and the closely related FPR2.[4][5]

Furthermore, the study by Björkman et al. investigated whether this compound had any effect on GPCRs coupled to Gαq proteins, such as the receptors for platelet-activating factor and ATP, and found no selective inhibitory activity.[4][5] These findings challenge the previously proposed mechanism of this compound as a specific inhibitor of Gi-protein signaling in neutrophils.

The conflicting results from these two studies underscore the need for further investigation to clarify the role, if any, of this compound as an fMLP inhibitor. The discrepancies could potentially be attributed to variations in the source and purity of the this compound used, or subtle differences in experimental protocols.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound as reported by Liao et al. (2022). It is important to note that these findings were not replicated in the study by Björkman et al. (2023).

Table 1: Inhibitory Concentration (IC50) of this compound on fMLP-Induced Neutrophil Functions

| Neutrophil Function | fMLP Concentration | This compound IC50 (µM) | Source |

| Superoxide Anion Production | 0.1 µM | 1.98 ± 0.14 | [1][2][3] |

| Cathepsin G Release | 0.1 µM | 2.76 ± 0.15 | [1][2][3] |

Proposed Signaling Pathways and this compound's Putative Mechanism of Action

The fMLP signaling pathway in neutrophils is a complex network of interacting proteins. The diagram below illustrates the pathway as generally understood and indicates the proposed point of inhibition by this compound according to Liao et al. (2022).

Caption: Proposed fMLP signaling pathway in neutrophils and the inhibitory target of this compound.

The following diagram illustrates the conflicting findings, where this compound was found to have no effect on the fMLP signaling cascade.

Caption: Conflicting findings showing no inhibitory effect of this compound on fMLP-induced signaling.

Experimental Protocols

This section provides a general overview of the key experimental protocols used in the cited studies to assess the effect of this compound on neutrophil functions. For detailed, step-by-step instructions, it is recommended to consult the original publications.

Neutrophil Isolation

-

Objective: To obtain a pure population of neutrophils from whole blood.

-

General Procedure:

-

Human venous blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Neutrophils are isolated using density gradient centrifugation over Ficoll-Paque or a similar medium.

-

Red blood cell contamination is removed by dextran sedimentation and hypotonic lysis.

-

The resulting neutrophil pellet is washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for subsequent assays.

-

Cell viability is assessed using a method such as trypan blue exclusion.

-

Superoxide Anion Production Assay

-

Objective: To measure the production of superoxide anions, a key component of the neutrophil respiratory burst.

-

General Procedure (Cytochrome c Reduction Assay):

-

Isolated neutrophils are pre-incubated with this compound or a vehicle control.

-

Cytochrome c is added to the cell suspension.

-

Neutrophils are stimulated with fMLP.

-

The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as an increase in absorbance at 550 nm.

-

The results are often expressed as the percentage of inhibition compared to the vehicle-treated control.

-

Chemotaxis Assay

-

Objective: To assess the directed migration of neutrophils towards a chemoattractant.

-

General Procedure (Boyden Chamber Assay):

-

A multi-well chamber with a microporous membrane separating the upper and lower wells is used.

-

The lower wells are filled with a solution containing fMLP as the chemoattractant.

-

Isolated neutrophils, pre-incubated with this compound or a vehicle control, are placed in the upper wells.

-

The chamber is incubated to allow neutrophils to migrate through the membrane towards the fMLP.

-

After incubation, the number of migrated cells in the lower wells is quantified, typically by microscopy after staining.

-

Degranulation Assay (Cathepsin G Release)

-

Objective: To measure the release of granule contents, such as the enzyme cathepsin G, upon neutrophil activation.

-

General Procedure:

-

Isolated neutrophils are pre-incubated with cytochalasin B to enhance degranulation, followed by incubation with this compound or a vehicle control.

-

The cells are then stimulated with fMLP.

-

The cell suspension is centrifuged to pellet the neutrophils.

-

The supernatant, containing the released granule contents, is collected.

-

The activity of cathepsin G in the supernatant is measured using a specific substrate that produces a colorimetric or fluorometric signal.

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure changes in the intracellular concentration of free calcium ions ([Ca²⁺]i) following neutrophil stimulation.

-

General Procedure:

-

Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

The cells are washed and resuspended in a suitable buffer.

-

The loaded cells are pre-incubated with this compound or a vehicle control.

-

The baseline fluorescence is recorded before the addition of fMLP.

-

Changes in fluorescence upon fMLP stimulation, corresponding to changes in [Ca²⁺]i, are monitored over time using a fluorometer.

-

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To detect the phosphorylation status of key signaling proteins in the fMLP pathway.

-

General Procedure:

-

Neutrophils are pre-incubated with this compound or a vehicle control and then stimulated with fMLP for various time points.

-

The reaction is stopped, and the cells are lysed to extract total protein.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Src, p-ERK1/2, p-p38, p-AKT).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunoprecipitation and Duolink Assay

-

Objective: To investigate the protein-protein interactions, such as the interaction between the Gβγ subunit and its downstream effectors.

-

General Procedure (Immunoprecipitation):

-

Neutrophils are treated as in the western blotting protocol.

-

The cell lysates are incubated with an antibody against one of the proteins of interest (e.g., Gβγ).

-

Protein A/G-agarose beads are added to pull down the antibody-protein complex.

-

The immunoprecipitated proteins are then analyzed by western blotting using an antibody against the other protein of interest (e.g., Src or PLCβ).

-

-

Duolink Assay: This is an in situ proximity ligation assay that can visualize protein-protein interactions within intact cells, providing further evidence for the co-localization of signaling molecules.

Discussion and Future Directions

The current body of research on this compound as an fMLP inhibitor in neutrophils is marked by significant contradiction. While one study provides compelling evidence for its inhibitory activity and a plausible mechanism of action, a subsequent study refutes these findings. This discrepancy highlights the critical importance of reproducibility in scientific research and the need for standardized protocols and reagents.

For researchers and drug development professionals, the conflicting data on this compound necessitates a cautious approach. The following points should be considered for future investigations:

-

Source and Purity of this compound: The origin and purity of the this compound compound should be rigorously characterized in all future studies.

-

Replication of Studies: Independent replication of the key experiments from both the Liao et al. and Björkman et al. studies is crucial to resolve the current contradictions.

-

Orthogonal Assays: Employing a variety of different assays to measure the same neutrophil function can help to validate findings.

-

Broader Characterization: Further studies should aim to characterize the specificity of this compound across a wider range of GPCRs and signaling pathways to confirm or refute its selectivity.

References

- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Larixol's Modulatory Effects on Src Kinase and ERK1/2 Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a diterpene extracted from the root of Euphorbia formosana, has been investigated for its potential to modulate key cellular signaling pathways, specifically its influence on Src kinase and the downstream phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This technical guide synthesizes the available scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows. Notably, the current body of research presents conflicting evidence regarding the efficacy of this compound, which will be addressed herein.

Introduction

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Downstream of Src, the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK1/2, is a critical signaling pathway that relays extracellular signals to the nucleus to control gene expression.[3][4][5] Dysregulation of the Src-MAPK axis is implicated in various pathological conditions, making it a key target for therapeutic intervention. This document provides an in-depth examination of the reported effects of this compound on Src kinase and ERK1/2 phosphorylation.

Quantitative Data Summary

The primary study reporting an inhibitory effect of this compound provides the following quantitative data. It is important to note that a subsequent study has challenged these findings.

| Parameter | This compound Concentration | Effect | Source |

| fMLP-induced Superoxide Anion Production | IC50: 1.98 ± 0.14 μM | Inhibition | [6] |

| fMLP-induced Cathepsin G Release | IC50: 2.76 ± 0.15 μM | Inhibition | [6] |

| fMLP-induced Src Kinase Phosphorylation | Concentration-dependent | Inhibition | [6] |

| fMLP-induced ERK1/2 Phosphorylation | Concentration-dependent | Attenuation | [6] |

| fMLP-induced p38 Phosphorylation | Concentration-dependent | Attenuation | [6] |

| fMLP-induced AKT Phosphorylation | Concentration-dependent | Attenuation | [6] |

Signaling Pathway and this compound's Proposed Mechanism of Action

This compound has been reported to inhibit the phosphorylation of Src kinase induced by N-formylmethionyl-leucyl-phenylalanine (fMLP) in human neutrophils.[6] This inhibitory action is proposed to occur by interrupting the interaction of the βγ subunits of the Gi-protein with downstream signaling molecules of the fMLP receptor.[6] The subsequent attenuation of Src kinase activity leads to a reduction in the phosphorylation of downstream effectors, including ERK1/2.[6]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the investigation of this compound's effects.

In Vitro Kinase Assay for Src Activity

This protocol outlines a general procedure to assess the direct effect of this compound on Src kinase activity.

-

Preparation of Reagents :

-

Recombinant human Src kinase.

-

Src-specific peptide substrate.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1% Triton X-100).

-

[γ-³²P]ATP.

-

This compound stock solution (dissolved in DMSO).

-

Stopping solution (e.g., 75 mM phosphoric acid).

-

-

Assay Procedure :

-

A reaction mixture is prepared containing the kinase buffer, Src kinase, and the peptide substrate.

-

Varying concentrations of this compound (or vehicle control) are added to the reaction mixture and pre-incubated for 10-15 minutes at room temperature.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

The reaction is terminated by the addition of the stopping solution.

-

-

Detection and Quantification :

-

The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper or beads.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

Western Blotting for Phosphorylated ERK1/2

This protocol describes the detection of changes in ERK1/2 phosphorylation in cells treated with this compound.

-

Cell Culture and Treatment :

-

Human neutrophils (or a suitable cell line) are cultured under standard conditions.

-

Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal phosphorylation levels.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

-

Cells are then stimulated with fMLP (e.g., 100 nM) for a short duration (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.

-

-

Protein Extraction :

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting :

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

-

Data Analysis :

-

The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

-

The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the relative phosphorylation level.

-

Conflicting Findings and Future Directions

It is crucial for researchers to be aware of the conflicting evidence in the literature. A 2023 study reported that this compound, obtained from two different commercial sources, did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1) or the related FPR2.[7] This study concluded that this compound does not act as a selective inhibitor of Gαi-mediated signaling in neutrophils.[7]

These contradictory findings highlight the need for further investigation to clarify the biological activity of this compound. Future research should focus on:

-

Standardization of this compound Source and Purity : Ensuring the use of a well-characterized and consistent source of this compound is essential to resolve the discrepancies.

-

Broader Range of Cell Types and Stimuli : Investigating the effects of this compound in different cell lines and with various stimuli will help to determine the context-dependency of its activity.

-

Direct Kinase Inhibition Assays : Performing in vitro kinase assays with purified Src and other relevant kinases will definitively determine if this compound has a direct inhibitory effect.

-

Target Engagement Studies : Cellular thermal shift assays (CETSA) or related techniques could confirm direct binding of this compound to its putative targets within the cell.

Conclusion

The initial findings suggesting that this compound can inhibit Src kinase and attenuate ERK1/2 phosphorylation present an intriguing possibility for its use as a modulator of inflammatory and proliferative signaling pathways. However, the emergence of conflicting data underscores the preliminary nature of this research. This technical guide provides the foundational information for researchers to critically evaluate the existing data and to design further experiments aimed at definitively elucidating the mechanism of action of this compound. A thorough and rigorous scientific approach is necessary to validate or refute its potential as a therapeutic agent targeting the Src-MAPK signaling axis.

References

- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Src-family kinases play an essential role in differentiation signaling downstream of macrophage colony-stimulating factor receptors mediating persistent phosphorylation of phospholipase C-gamma2 and MAP kinases ERK1 and ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Larixol Derivatives as Potent and Selective Inhibitors of TRPC6 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a significant therapeutic target in a range of pathologies, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy.[1][2] The discovery of selective inhibitors for TRPC6 is a critical step in the development of novel treatments for these conditions. Larixol and its derivatives, natural products found in the oleoresin of the European larch (Larix decidua), have been identified as potent and selective inhibitors of TRPC6, offering a promising scaffold for drug development.[3][4] This technical guide provides an in-depth overview of the inhibitory effects of this compound derivatives on TRPC6, detailing quantitative data, experimental protocols, and key signaling pathways.

Quantitative Analysis of TRPC6 Inhibition

The inhibitory potency of various this compound derivatives against TRPC6 has been determined through multiple studies. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

| Compound | IC50 (µM) for TRPC6 | Selectivity vs. TRPC3 | Notes | Reference(s) |

| This compound | 2.04 | Marked preference for TRPC6 | A natural labdane diterpene. | [5] |

| Larixyl Acetate | 0.1 - 0.6 | ~12-fold | A natural component of larch balsam, demonstrates higher potency than this compound. | [2][4][5] |

| Larixyl Carbamate | Potent inhibitor | Subtype-selective | Assumed to have higher metabolic stability than larixyl acetate. | [3] |

| Larixyl Methylcarbamate | 0.15 ± 0.06 | High subtype selectivity | Shows minimal inhibition of TRPC3 even at concentrations up to 50 µM. | [3] |

| Larixyl Hydrazide | Low µM range | Effective inhibitor | Isosteric compound with potent TRPC6 blocking activity. | [3] |

| Larixyl Methylcarbonate | Low µM range | Effective inhibitor | Isosteric compound with potent TRPC6 blocking activity. | [3] |

Experimental Protocols

The characterization of this compound derivatives as TRPC6 inhibitors involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for studying TRPC channels due to their low endogenous expression of these channels.

-

Cell Line: HEK293T cells.[6]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Cells are transiently transfected with plasmids encoding human TRPC6 (hTRPC6), often tagged with a fluorescent protein like Yellow Fluorescent Protein (YFP) for visualization and expression confirmation. Transfection reagents such as Xfect are used according to the manufacturer's protocol.[7] For stable cell lines, selection antibiotics are used.

Measurement of Intracellular Calcium ([Ca2+]i)

Changes in intracellular calcium concentration upon channel activation and inhibition are a primary readout for TRPC6 activity.

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[8]

-

Assay Buffer: A standard extracellular solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 15 HEPES, with the pH adjusted to 7.4.[8]

-

Channel Activation: TRPC6 channels are typically activated using a diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), or by stimulating G-protein coupled receptors (GPCRs) that activate the phospholipase C (PLC) pathway.[3][8]

-

Inhibition Assay: Cells are pre-incubated with various concentrations of the this compound derivative or vehicle (DMSO) before the addition of the activator.

-

Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader or a microscope-based imaging system. The change in fluorescence is proportional to the change in intracellular calcium.[9]

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a direct measure of the ionic currents flowing through TRPC6 channels.

-

Configuration: Whole-cell patch-clamp configuration is typically used.[7]

-

Cell Identification: Transfected cells expressing TRPC6 are identified by their fluorescence (e.g., YFP).[7]

-

Bath Solution: The extracellular solution is similar to that used in calcium imaging experiments.[7]

-

Pipette Solution: The intracellular solution typically contains a Cs-based solution to block potassium channels.

-

Voltage Protocol: A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to elicit both inward and outward currents.[10]

-

Data Analysis: The current amplitude is measured at specific voltages (e.g., -80 mV and +80 mV) to determine the extent of channel inhibition by the this compound derivative.[10]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TRPC6 and the general workflow for evaluating this compound derivatives.

Caption: TRPC6 signaling pathway activated by GPCRs and inhibited by this compound derivatives.

Caption: General experimental workflow for evaluating TRPC6 inhibition by this compound derivatives.

Structure-Activity Relationship (SAR)

Initial SAR studies on this compound derivatives have revealed key structural features that influence their inhibitory potency and selectivity for TRPC6.

-

Acetylation at C6: The acetylation of the C6 hydroxyl group in this compound to form larixyl acetate significantly enhances the inhibitory potency against TRPC6.[5]

-

Carbamate Substitution: The introduction of a carbamate group at the C6 position, as in larixyl carbamate and larixyl methylcarbamate, maintains or even improves the inhibitory activity and is predicted to increase metabolic stability.[3]

-

Side Chain Bulk: The introduction of bulkier side chains appears to reduce the biological activity of the compounds.[3]

-

Stereochemistry at C1: The stereochemistry at the C1 position does not seem to play a crucial role in the inhibition of TRPC6 currents.[3]

Caption: Structure-activity relationship logic for this compound derivatives as TRPC6 inhibitors.

Conclusion

This compound and its derivatives represent a promising class of natural product-based inhibitors of the TRPC6 channel. Their potency and selectivity, particularly for compounds like larixyl methylcarbamate, make them valuable tools for studying the physiological and pathological roles of TRPC6. Furthermore, the this compound scaffold provides a strong foundation for the rational design and development of novel therapeutic agents targeting TRPC6-mediated diseases. Further research into the synthesis of new derivatives and their in vivo efficacy is warranted to fully explore their therapeutic potential.

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Conflicting Evidence on Larixol's Impact on Immune Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the current and conflicting scientific findings regarding the immunomodulatory effects of Larixol. The information presented reflects a discrepancy in the published literature, and this document aims to provide a balanced overview of the available evidence to inform future research.

Introduction: The Emergence of this compound as a Potential Immunomodulator

This compound, a diterpene extracted from the root of Euphorbia formosana, initially emerged as a promising compound with anti-inflammatory properties. A 2022 study published in Biochemical Pharmacology by Liao et al. suggested that this compound could potently inhibit key functions of neutrophils, the most abundant type of white blood cell and a critical component of the innate immune system.[1][2] Over-activation of neutrophils is implicated in a variety of inflammatory diseases and tissue damage, making targeted inhibition a significant therapeutic goal.[1][2]

However, subsequent research published in late 2023, also in Biochemical Pharmacology, by Sundqvist et al. challenged these initial findings.[3] This later study, using this compound from two different commercial sources, was unable to replicate the inhibitory effects on neutrophil responses.[3][4][5] This guide will present the evidence from both sides of this scientific discourse, detailing the proposed mechanisms, experimental data, and protocols to provide a comprehensive understanding of the current, unresolved state of this compound research.

The Initial Hypothesis: this compound as a G-Protein βγ Subunit Inhibitor

The 2022 study by Liao et al. proposed a specific mechanism for this compound's action, focusing on the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, a G-protein coupled receptor (GPCR) crucial for neutrophil chemotaxis and activation.[1][2]

Proposed Mechanism of Action

The central hypothesis of the initial research is that this compound inhibits fMLP-induced neutrophil activation by directly interfering with the signaling cascade downstream of the fMLP receptor. Specifically, it is proposed to disrupt the interaction between the βγ subunits of the Gi-protein (Gβγ) and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[1][2] This disruption would, in turn, attenuate the signaling pathways responsible for key neutrophil functions, including superoxide production, chemotaxis, and the release of granular contents.[1][2]

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the fMLP signaling pathway in neutrophils and the proposed point of inhibition by this compound.

Caption: Proposed fMLP signaling pathway and this compound's inhibitory action on the Gβγ subunit.

Quantitative Data from Liao et al. (2022)

The study reported concentration-dependent inhibition of fMLP-induced neutrophil functions by this compound. The key quantitative findings are summarized below.

| Parameter Inhibited | Agonist | IC50 of this compound (μM) |

| Superoxide Anion Production | fMLP (0.1 μM) | 1.98 ± 0.14 |

| Cathepsin G Release | fMLP (0.1 μM) | 2.76 ± 0.15 |

Table 1: Inhibitory concentrations of this compound on neutrophil functions as reported by Liao et al. (2022).[2]

Importantly, this compound did not inhibit these functions when induced by Phorbol 12-myristate 13-acetate (PMA), suggesting its action is specific to the upstream signaling of the GPCR and not a general inhibitor of the downstream machinery like the NADPH oxidase complex.[2]

Key Experimental Protocols from Liao et al. (2022)

-

Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.

-

Superoxide Anion Production Assay: Measured by the reduction of ferricytochrome c. Neutrophils were incubated with this compound before being stimulated with 0.1 μM fMLP. The change in absorbance at 550 nm was monitored.

-

Chemotaxis Assay: Performed using a Boyden chamber. Neutrophils were placed in the upper chamber and fMLP in the lower chamber. The number of cells migrating through the filter was counted after incubation.

-

Immunoprecipitation Assay: To assess protein interactions, neutrophil lysates were incubated with an anti-Gβ antibody. The immunoprecipitated complexes were then subjected to western blotting to detect the presence of Src kinase or PLCβ, thereby determining if this compound inhibited their interaction with Gβγ.[1][2]

Contradictory Evidence: A 2023 Re-evaluation of this compound's Activity

A subsequent study by Sundqvist et al. in late 2023 aimed to further characterize the receptor and G-protein selectivity of this compound.[3] Their findings directly contradicted the 2022 paper.

Experimental Design and Key Findings

The 2023 study was designed to rigorously test the specificity of this compound's effects. Key aspects of their approach included:

-

Using this compound from two different commercial suppliers to rule out supplier-specific impurities.

-

Testing this compound's effect not only on the fMLP receptor (FPR1) but also on the closely related FPR2. [3][4][5]

-

Investigating effects on Gαq-coupled GPCRs , which are also present on neutrophils and mediate inflammatory responses.[3][4]

The study concluded that this compound lacked any inhibitory effect on neutrophil responses mediated through FPR1 and FPR2.[3][5] Furthermore, it did not act as a selective inhibitor for responses mediated by Gαq-coupled GPCRs for platelet-activating factor (PAF) and ATP.[3][4]

Visualizing the Corroborative Experimental Workflow

The following diagram outlines the logical workflow used in the 2023 study to test the specificity of this compound, which led to the contradictory findings.

Caption: Experimental workflow to test the specificity of this compound's inhibitory effects.

Comparative Summary of Findings

| Experimental Question | Liao et al. (2022) Finding | Sundqvist et al. (2023) Finding |

| Does this compound inhibit fMLP (FPR1)-induced neutrophil activation? | Yes, with a low μM IC50. | No effect observed. |

| Is the effect specific to Gαi-coupled receptors? | Suggested by lack of PMA inhibition. | No, and no effect on Gαi (FPR1, FPR2) or Gαq receptors. |

| Is this compound a viable lead for inhibiting neutrophil G-protein signaling? | Yes. | No, the previously reported effects are not reproducible. |

Key Experimental Protocols from Sundqvist et al. (2023)

-

Neutrophil Isolation: Similar standard procedures involving density-gradient centrifugation were used to isolate neutrophils from healthy human donors.

-

Measurement of Intracellular Calcium ([Ca²⁺]i): Neutrophils were loaded with the fluorescent Ca²⁺ indicator Fura-2. The change in fluorescence upon stimulation with various agonists (fMLP, WKYMVM, PAF, ATP) in the presence or absence of this compound was measured to determine receptor activation. This is a key upstream event in neutrophil activation.

-

NADPH-Oxidase Activity: Assessed using an isoluminol-enhanced chemiluminescence technique, which is another standard method for measuring reactive oxygen species (ROS) production.

Discussion: Reconciling the Discrepancy and Future Directions

The stark contrast between these two peer-reviewed studies raises critical questions for researchers in the field of immunopharmacology. Several factors could potentially explain these divergent results:

-

Purity and Source of this compound: The most probable cause of the discrepancy is the purity of the this compound used. The initial study may have used a sample of this compound containing other, highly potent, co-extracted compounds from Euphorbia formosana that were responsible for the observed inhibitory effects. The 2023 study's use of this compound from two different commercial sources, which presumably have different purification processes, strengthens the argument that purified this compound itself is inactive.[3][4]

-

Experimental Conditions: While the core techniques for studying neutrophil function are relatively standard, subtle differences in protocols—such as incubation times, agonist concentrations, or buffer compositions—can sometimes lead to different outcomes. However, the complete lack of effect seen in the 2023 study across multiple assays and receptor types makes this a less likely primary explanation than compound purity.

Proposed Future Experiments to Resolve the Controversy

To definitively determine the immunomodulatory potential of compounds from Euphorbia formosana, the following steps should be taken:

-

Head-to-Head Comparison: The original this compound sample from the 2022 study (if available) should be tested alongside the commercially sourced this compound samples in the same laboratory using the exact same protocols and assays as described in both papers.

-

Activity-Guided Fractionation: The original crude extract of Euphorbia formosana should be subjected to activity-guided fractionation. This process involves separating the extract into its various chemical components and testing each fraction for its ability to inhibit neutrophil activation. This would identify the true active compound(s).

-

Structural Verification: Rigorous analytical chemistry techniques (e.g., NMR, mass spectrometry) should be used to confirm the identity and purity of all this compound samples used in future studies.

Conclusion

While the initial discovery of this compound as a potent and specific inhibitor of neutrophil Gβγ signaling was promising, the current body of evidence is conflicting. A rigorous 2023 study was unable to reproduce the initial findings, suggesting that this compound itself may be inactive and that the previously observed effects could be due to other unidentified compounds in the plant extract.[3][4][5]

For researchers and drug development professionals, this serves as a critical reminder of the importance of reproducibility and rigorous compound characterization in preclinical research. The search for a selective inhibitor of Gαi-mediated neutrophil signaling must continue, but the focus should likely shift away from this compound and towards a more systematic investigation of the bioactive components of Euphorbia formosana.[3][4] Future research in this area must prioritize resolving the existing discrepancies to build a solid foundation for any potential therapeutic development.

References

- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors | bioRxiv [biorxiv.org]

A Technical Guide to the Natural Sources and Extraction of Larixol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the labdane-type diterpenoid, (+)-larixol, and details the methodologies for its extraction and purification. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of (+)-Larixol

(+)-Larixol is predominantly found in various species of the genus Larix (larch), a deciduous conifer. The concentration of larixol can vary significantly depending on the species, the specific part of the tree, and the geographical location. Other plant species have also been identified as sources of this valuable compound.

Larix Species

The heartwood, bark, and oleoresin of larch trees are the most significant natural reservoirs of (+)-larixol. Notably, the rhytidome (the outer bark) and knotwood, particularly dead knotwood, have been shown to contain high concentrations of this diterpenoid.[1]

Several studies have quantified the this compound content in different Larix species, revealing a range of yields. For instance, the wood and bark of Larix decidua (European Larch) have been reported to contain significant amounts of (+)-larixol, with the bark extract showing a concentration as high as 33.29%.[1] In a comparative study, the rhytidome of Larix gmelinii was found to have the highest content of (+)-larixol, followed by its F1 hybrid with Larix kaempferi, and then Larix kaempferi itself.[1][2]

Other Botanical Sources

Beyond the Larix genus, (+)-larixol has been identified in a variety of other plant species. Supercritical carbon dioxide (SC-CO2) extracts from the leaves of Croton matourensis have shown a remarkably high concentration of (+)-larixol, ranging from 24.88% to 50.57%.[1][2] Other reported sources include the aerial parts of Leonurus pseudomacranthus (0.3%), the essential oil of Ocimum tenuiflorum (0.2%), and the volatile oil from the stem bark of Taiwania flousiana (0.28%).[1]

Quantitative Data on this compound Content

The following table summarizes the quantitative data on (+)-larixol content from various natural sources as reported in the scientific literature.

| Plant Species | Part of Plant | Extraction Method/Solvent | This compound Content | Reference |

| Larix decidua | Wood | n-hexane | 4.85% of extract | [1] |

| Larix decidua | Bark | n-hexane | 33.29% of extract | [1] |

| Larix decidua | Bark | Methanol | 14.55-15.8% of extract | [1] |

| Larix gmelinii | Rhytidome | Not specified | 4186 µg/g | [1][2] |

| Larix gmelinii | Secondary Phloem | Not specified | 1646 µg/g | [1][2] |

| Larix gmelinii x L. kaempferi (F1 hybrid) | Rhytidome | Not specified | 2719 µg/g | [1][2] |

| Larix gmelinii x L. kaempferi (F1 hybrid) | Secondary Phloem | Not specified | 1262 µg/g | [1][2] |

| Larix kaempferi | Rhytidome | Not specified | 145 µg/g | [1][2] |

| Larix kaempferi | Secondary Phloem | Not specified | 61 µg/g | [1][2] |

| Croton matourensis | Leaves | Supercritical CO2 | 24.88-50.57% of extract | [1][2] |

| Croton matourensis | Leaves | n-hexane | 2.93% of extract | [1] |

| Leonurus pseudomacranthus | Aerial Parts | Essential Oil Analysis | 0.3% of essential oil | [1][2] |

| Ocimum tenuiflorum | Not specified | Essential Oil Analysis | 0.2% of essential oil | [1] |

| Taiwania flousiana | Stem Bark | Volatile Oil Analysis | 0.28% of volatile oil | [1] |

Extraction Methodologies

Several techniques have been employed for the extraction of this compound from its natural sources. The choice of method depends on factors such as the plant material, the desired yield and purity of the final product, and the available resources.

Conventional Solvent Extraction

Conventional solvent extraction, often using a Soxhlet apparatus, is a widely used method.[3] Nonpolar solvents like n-hexane are effective for extracting lipophilic compounds such as this compound.[4] More polar solvents like methanol and ethanol have also been used, particularly for bark and wood extracts.[1][5]

Experimental Protocol: n-Hexane Extraction of this compound from Larch Bark

-

Sample Preparation: Obtain bark from Larix decidua. Dry the bark at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder (e.g., particle size < 0.5 mm).

-

Extraction: Place a known quantity (e.g., 10 g) of the powdered bark into a cellulose thimble and insert it into a Soxhlet extractor.

-

Solvent Addition: Add a sufficient volume of n-hexane to the distillation flask to ensure proper cycling (e.g., 250 mL).

-

Extraction Process: Heat the solvent to its boiling point and allow the extraction to proceed for a specified duration (e.g., 6-8 hours), ensuring continuous cycling of the solvent.

-

Solvent Removal: After extraction, allow the apparatus to cool. Remove the thimble. Evaporate the n-hexane from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

-

Drying and Weighing: Dry the resulting crude extract in a vacuum oven to a constant weight to determine the total extraction yield.

-

Analysis: Analyze the crude extract for this compound content using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a more rapid and efficient alternative to conventional methods, utilizing elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption.[3]

Experimental Protocol: ASE of this compound from Larch Heartwood

-

Sample Preparation: Freeze-dry and powder the heartwood samples.

-

Cell Loading: Weigh approximately 5 g of the powdered sample into a metal extraction cell.

-

Sequential Extraction (Optional): Perform a sequential extraction, first with a nonpolar solvent like hexane to remove lipophilic compounds, followed by a more polar solvent like 95% ethanol for hydrophilic compounds.[3]

-

ASE Parameters:

-

Solvent: n-hexane

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes per cycle

-

Number of Cycles: 2-3

-

Flush Volume: 60% of cell volume

-

Purge Time: 100 seconds

-

-

Collection and Analysis: Collect the extract and process it as described in the conventional solvent extraction protocol.

Supercritical Fluid Extraction (SFE) with CO2

Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a green and highly selective extraction method. It has been shown to be exceptionally effective for extracting this compound from Croton matourensis leaves, yielding a much higher concentration compared to conventional hexane extraction.[1][2]

Experimental Protocol: SC-CO2 Extraction of this compound from Croton matourensis Leaves

-

Sample Preparation: Dry and grind the leaves of Croton matourensis.

-

Extractor Loading: Load the ground plant material into the extraction vessel.

-

SFE Parameters:

-

Pressure: 200-300 bar

-

Temperature: 40-60°C

-

CO2 Flow Rate: 2-4 L/min

-

Extraction Time: 2-4 hours

-

-

Separation and Collection: Decompress the CO2 in a separator to precipitate the extract. Collect the crude extract for further analysis and purification.

Advanced Extraction Techniques

Other advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been optimized for obtaining bioactive compounds from Larix decidua bark.[6] These techniques can significantly reduce extraction time and improve yields.[6][7] MAE, in particular, has been shown to provide the best extraction yield and the highest antioxidant capacities in extracts from larch bark.[6]

Isolation and Purification

Following extraction, the crude extract is a complex mixture of compounds. Further purification is necessary to isolate this compound. Common purification techniques include column chromatography and crystallization.

Experimental Protocol: Column Chromatography Purification of this compound

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, using a slurry packing method with a nonpolar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

-

Elution: Elute the column with a solvent gradient, starting with a nonpolar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions.

-

Fraction Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

-

Crystallization (Optional): For further purification, dissolve the purified this compound in a minimal amount of a hot solvent and allow it to cool slowly to form crystals.

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Caption: General workflow for the extraction and purification of this compound.

Caption: Various extraction methods for obtaining this compound-containing crude extracts.

This guide provides a foundational understanding of the natural sourcing and extraction of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity.

References

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark | Chemical Engineering Transactions [cetjournal.it]

- 7. frontiersin.org [frontiersin.org]

Larixol and G-Protein Coupled Receptors: A Critical Scientific Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has been the subject of investigation for its potential interactions with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets. Initial studies pointed towards an inhibitory role of this compound in GPCR-mediated inflammatory responses in neutrophils. However, recent findings have challenged this mechanism, creating a nuanced and evolving scientific narrative. This technical guide provides an in-depth analysis of the current, and conflicting, research on the interaction between this compound and GPCRs. It presents the quantitative data, detailed experimental protocols, and proposed signaling pathways from key studies to offer a comprehensive resource for the scientific community. Furthermore, it explores alternative mechanisms of action for this compound, including its well-documented effects on TRPC6 channels.

The Controversial Interaction of this compound with GPCR Signaling

The investigation into this compound's effect on GPCRs has yielded contradictory results, highlighting the dynamic and self-correcting nature of scientific inquiry. This section will dissect the opposing findings.

The Initial Hypothesis: this compound as an Inhibitor of Gi-Protein Signaling

A 2022 study by Liao et al. proposed that this compound inhibits neutrophil activation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP), an agonist for the formyl peptide receptor 1 (FPR1), a Gαi-coupled GPCR.[1][2] The study suggested that this compound does not directly antagonize the fMLP receptor but rather interferes with the downstream signaling cascade.[1][2] Specifically, it was proposed that this compound disrupts the interaction between the βγ subunits of the Gi-protein and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[1][2] This interference was shown to inhibit fMLP-induced superoxide anion production, cathepsin G release, and chemotaxis in human neutrophils.[2][3]

The proposed mechanism suggests that by preventing the Gβγ-effector interaction, this compound effectively dampens the inflammatory response triggered by fMLP binding to its receptor.[1][2] This initial finding presented this compound as a potential modulator of GPCR-mediated inflammation.

A Countervailing Perspective: this compound's Lack of Effect on GPCR-Mediated Responses

In contrast to the initial findings, a 2023 study by Sundqvist et al. reported that this compound, obtained from two different commercial sources, did not inhibit neutrophil responses mediated by the Gαi-coupled FPR1.[4][5][6] This study also found that this compound had no effect on responses mediated by FPR2, another Gαi-coupled GPCR closely related to FPR1.[4][5][6]

Furthermore, the investigation extended to Gαq-coupled GPCRs, where this compound also failed to show any selective inhibitory effects on responses mediated by receptors for platelet-activating factor and ATP.[4][5] These findings led the authors to conclude that the previously reported inhibitory effects might not be attributable to this compound itself but potentially to other components within the root extract of Euphorbia formosana, from which this compound was initially isolated.[4][5] This study suggests that the search for a selective inhibitor of Gαi-dependent signals in neutrophils must continue.[4][5]

Quantitative Data on this compound's Bioactivity

The following table summarizes the quantitative data from the study by Liao et al. (2022), which reported inhibitory effects of this compound on fMLP-induced neutrophil functions. It is important to interpret this data in the context of the conflicting findings presented in the subsequent section.

| Parameter | Agonist | Measured Effect | Cell Type | IC50 (µM) | Reference |

| Inhibition | fMLP (0.1 µM) | Superoxide Anion Production | Human Neutrophils | 1.98 | [2][3] |

| Inhibition | fMLP (0.1 µM) | Cathepsin G Release | Human Neutrophils | 2.76 | [2][3] |

Experimental Protocols

To facilitate critical evaluation and replication, this section details the key experimental methodologies employed in the conflicting studies.

Liao et al. (2022) - Proposed Inhibitory Mechanism

-

Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells.

-

Superoxide Anion Production Assay: Superoxide dismutase-inhibitable reduction of ferricytochrome c was measured spectrophotometrically. Neutrophils were incubated with this compound before stimulation with fMLP.

-

Cathepsin G Release Assay: The release of cathepsin G was determined by measuring the cleavage of a specific substrate. Neutrophils were pre-treated with this compound and then stimulated with fMLP.

-

Immunoprecipitation and Western Blotting: To assess the interaction between Gβγ and its effectors, neutrophil lysates were subjected to immunoprecipitation using antibodies against Gβγ. The presence of Src kinase and PLCβ in the immunoprecipitates was detected by Western blotting.

-

Duolink Proximity Ligation Assay: This assay was used to visualize the close proximity of Gβγ and its downstream effectors (Src kinase or PLCβ) in situ.

Sundqvist et al. (2023) - Contradictory Findings

-

Neutrophil Isolation: Human neutrophils were isolated from healthy volunteers using dextran sedimentation and a Polymorphprep™ gradient.

-

Neutrophil Activation Assays: Neutrophil activation was assessed by measuring the release of reactive oxygen species (ROS) using an isoluminol-enhanced chemiluminescence technique and by measuring the intracellular calcium concentration ([Ca2+]i) using the fluorescent indicator Fura-2.

-

Agonists Used: A variety of GPCR agonists were used, including fMLP (for FPR1), WKYMVM (for FPR2), platelet-activating factor (PAF), and ATP, to probe different GPCR signaling pathways.

-

This compound Treatment: Neutrophils were incubated with this compound from two different commercial suppliers for a minimum of three minutes at 37°C before stimulation with the respective agonists.

Visualizing the Scientific Discourse

The following diagrams illustrate the proposed signaling pathway and the logical flow of the conflicting research findings.

Caption: Proposed inhibitory mechanism of this compound on fMLP-induced neutrophil activation.

Caption: Workflow illustrating the conflicting findings on this compound's GPCR interaction.

An Alternative Target: this compound and TRPC6 Channels

While the interaction of this compound with GPCRs is debated, there is a growing body of evidence identifying the transient receptor potential canonical 6 (TRPC6) channel as a target. TRPC6 is a non-selective cation channel involved in various physiological processes, and its dysregulation has been implicated in diseases.

Several studies have identified this compound and its derivative, larixyl acetate, as inhibitors of TRPC6 channels.[3][7][8] For instance, larixyl acetate has been shown to be a potent and selective inhibitor of TRPC6, with an IC50 in the range of 0.1-0.6 µM for recombinant TRPC6.[8] This inhibitory activity has been demonstrated to have functional consequences, such as the prevention of acute hypoxia-induced vasoconstriction in isolated mouse lungs.[8] Furthermore, the analgesic and anti-inflammatory action of larixyl acetate in a rat model of neuropathic pain is attributed to the suppression of TRPC6 and p38 signaling in microglia.[7]

A series of this compound derivatives have also been found to have inhibitory effects on TRPC6 functional mutants associated with focal segmental glomerulosclerosis (FSGS).[3]

Conclusion and Future Directions

The current body of scientific literature presents a conflicting view on the interaction between this compound and G-protein coupled receptors. While an initial study proposed an intriguing mechanism of Gβγ-mediated signaling inhibition, subsequent research has failed to replicate these findings, suggesting that this compound may not be a direct modulator of the GPCRs studied in neutrophils. This discrepancy underscores the importance of rigorous validation in the scientific process.

In contrast, the role of this compound and its derivatives as inhibitors of TRPC6 channels is more consistently supported by experimental evidence. This alternative mechanism of action may explain some of the observed biological effects of this compound and warrants further investigation.

For researchers in drug development, the story of this compound and GPCRs serves as a critical case study. It highlights the need for caution in interpreting initial findings and the necessity of comprehensive target validation using multiple experimental systems and independent verification. Future research should focus on:

-

Clarifying the components of Euphorbia formosana extract: To determine if other molecules are responsible for the initially observed GPCR-related effects.

-

Expanding the scope of GPCR screening: To definitively rule out or identify specific GPCR subtypes that may be modulated by this compound.

-

Further elucidating the mechanism of TRPC6 inhibition: To understand the precise binding site and conformational changes induced by this compound and its derivatives.

By addressing these questions, the scientific community can achieve a clearer understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

References

- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying the Effect of Larixol on Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, wound healing, and immune responses.[1][2] Dysregulation of chemotaxis is implicated in various pathological conditions, making it a key target for therapeutic intervention. Larixol, a labdane-type diterpenoid, has been investigated for its biological activities, including its potential to modulate inflammatory responses.[3][4][5]

This document provides a detailed protocol for investigating the effect of this compound on chemotaxis, with a primary focus on human neutrophils. Neutrophils are key players in the innate immune system, and their migration to sites of inflammation is a critical step in the inflammatory cascade. The chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent neutrophil chemoattractant that signals through the G protein-coupled receptor (GPCR), formyl peptide receptor 1 (FPR1).[6][7]

Research has indicated that this compound can inhibit fMLP-induced chemotaxis in human neutrophils.[8][9] The proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and its downstream effectors.[8][9] However, it is important to note that conflicting studies exist, with some research suggesting this compound does not inhibit neutrophil responses mediated by FPR1.[6][7] This protocol is designed to provide a robust framework for researchers to independently assess the efficacy of this compound and elucidate its mechanism of action.

Key Concepts and Signaling Pathways

Chemotaxis is initiated by the binding of a chemoattractant to its specific cell surface receptor, often a GPCR.[1] In the case of fMLP-induced neutrophil chemotaxis, the binding of fMLP to FPR1 activates the heterotrimeric G-protein, leading to the dissociation of the Gαi and Gβγ subunits.[8][9] The Gβγ subunit can then activate downstream signaling molecules, including phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase (PI3K), which in turn generate second messengers that lead to the reorganization of the actin cytoskeleton and subsequent cell migration.[1] this compound is suggested to interfere with the signaling cascade by targeting the Gβγ subunit.[8][9]

Diagram of the Proposed fMLP Signaling Pathway and this compound's Site of Action

Caption: Proposed fMLP signaling pathway in neutrophils and the inhibitory target of this compound.

Experimental Protocols

Preparation of Human Neutrophils

Objective: To isolate primary human neutrophils from whole blood.

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque PLUS

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Trypan Blue solution

-

Centrifuge, sterile tubes, pipettes

Protocol:

-

Dilute fresh human whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the erythrocyte/granulocyte pellet and resuspend in HBSS.

-

Add Dextran T-500 to a final concentration of 1% and mix gently. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the upper neutrophil-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

Resuspend the cell pellet and lyse the remaining red blood cells by adding RBC Lysis Buffer for 5 minutes.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

-

Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95% neutrophils.

In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)

Objective: To quantify the effect of this compound on fMLP-induced neutrophil migration.

Materials:

-

Isolated human neutrophils

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

fMLP (N-Formyl-Met-Leu-Phe)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Transwell inserts (e.g., 6.5 mm diameter, 3.0 µm pore size polycarbonate membrane)

-

24-well plates

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Preparation:

-

Prepare a stock solution of this compound and fMLP.

-

Starve the isolated neutrophils in chemotaxis medium for 1-2 hours at 37°C.

-

Adjust the neutrophil concentration to 1 x 10⁶ cells/mL in chemotaxis medium.

-

-

This compound Treatment:

-

Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of chemotaxis medium containing fMLP (e.g., 10 nM) to the lower wells of the 24-well plate. Use medium without fMLP as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the this compound-pre-treated neutrophil suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

To quantify migrated cells, add a known volume of a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chamber and measure the fluorescence using a plate reader.

-

Alternatively, migrated cells can be fixed, stained, and counted under a microscope.

-

Diagram of the Transwell Chemotaxis Assay Workflow

Caption: Experimental workflow for the Transwell chemotaxis assay.

Data Presentation

Quantitative data from the chemotaxis assay should be summarized in a clear and structured table for easy comparison between different treatment groups.

Table 1: Effect of this compound on fMLP-Induced Neutrophil Chemotaxis

| Treatment Group | This compound Concentration (µM) | Chemoattractant (10 nM fMLP) | Migrated Cells (Relative Fluorescence Units ± SD) | % Inhibition of Chemotaxis |

| Negative Control | 0 | - | 150 ± 25 | N/A |

| Vehicle Control | 0 (DMSO) | + | 1200 ± 150 | 0% |

| This compound | 0.1 | + | 1050 ± 120 | 12.5% |

| This compound | 1.0 | + | 750 ± 90 | 37.5% |

| This compound | 10.0 | + | 300 ± 50 | 75% |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Further Mechanistic Studies

To further investigate the mechanism of this compound's action, the following experiments can be performed:

-

G-Protein Activation Assay: Measure the effect of this compound on fMLP-induced GTPγS binding to assess its impact on G-protein activation.

-

Calcium Mobilization Assay: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to determine if this compound affects fMLP-induced intracellular calcium release, a key downstream event of PLC activation.

-

PI3K Pathway Activation: Perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K pathway, such as Akt, in response to fMLP with and without this compound treatment.

-

Co-immunoprecipitation: To directly test the hypothesis that this compound disrupts the interaction between Gβγ and its effectors, co-immunoprecipitation experiments can be performed to pull down Gβγ and probe for associated proteins like PLCβ and PI3K in the presence and absence of this compound.

Conclusion

This application note provides a comprehensive protocol for studying the effect of this compound on neutrophil chemotaxis. By following these detailed methodologies, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a modulator of inflammatory cell migration. Given the conflicting reports in the literature, it is crucial to perform these experiments with appropriate controls to clarify the role of this compound in regulating chemotaxis. The proposed mechanistic studies will further aid in understanding its molecular targets and signaling pathways.

References